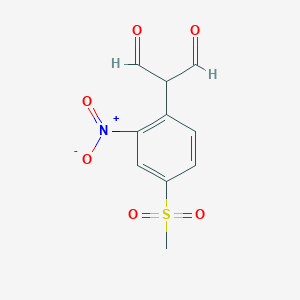

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde

Description

Properties

IUPAC Name |

2-(4-methylsulfonyl-2-nitrophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S/c1-18(16,17)8-2-3-9(7(5-12)6-13)10(4-8)11(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDOAYHMNVGYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(C=O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371734 | |

| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197251-71-1 | |

| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde: Physicochemical Properties, Synthesis, and Handling

Introduction

Substituted arylmalondialdehydes are a class of highly reactive organic compounds that serve as versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and as probes in biological systems. The title compound, 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde, incorporates both a strong electron-withdrawing nitro group and a methylsulfonyl group on the phenyl ring. These substituents are expected to significantly influence the compound's reactivity and physicochemical properties, making it a potentially valuable, albeit uncharacterized, building block in medicinal chemistry and materials science. The malondialdehyde moiety itself is a 1,3-dicarbonyl system known for its propensity to undergo reactions with nucleophiles. This guide aims to provide a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and best practices for the handling and storage of this reactive molecule.

Predicted Physicochemical Properties

The properties of this compound can be inferred from structurally similar compounds found in chemical databases like PubChem. For instance, 2-(4-Nitrophenyl)malondialdehyde (PubChem CID: 12725383) and 2-(2-Nitrophenyl)malondialdehyde (PubChem CID: 2737066) provide a basis for these predictions.[1][2] The addition of a methylsulfonyl group is anticipated to increase the molecular weight and polarity.

| Property | Predicted Value | Rationale / Comparative Data Source |

| Molecular Formula | C₁₀H₉NO₆S | Based on the addition of a CH₃SO₂ group to a nitrophenylmalondialdehyde core. |

| Molecular Weight | 271.25 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow solid | Aromatic nitro compounds are often colored. |

| Melting Point | >150 °C (with decomposition) | Increased polarity and molecular weight compared to analogs suggest a higher melting point. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone); sparingly soluble in alcohols; likely insoluble in water and nonpolar solvents. | The polar nitro and sulfonyl groups, along with the aldehyde functionalities, suggest this solubility profile. |

| XLogP3 | ~1.5 - 2.0 | Estimated based on analogs and the hydrophilic nature of the sulfonyl and aldehyde groups. |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 6 | From the oxygen atoms in the nitro, sulfonyl, and aldehyde groups. |

Chemical Structure Diagram:

Caption: Predicted structure of this compound.

Proposed Synthesis Pathway

While a specific synthesis for this molecule is not published, a plausible route can be designed based on known methodologies for creating aryl-substituted malononitriles and subsequent hydrolysis.[3] A common strategy involves the Vilsmeier-Haack formylation of an appropriately substituted active methylene compound, or the hydrolysis of a corresponding malononitrile.

Workflow for Proposed Synthesis:

Caption: Proposed multi-step synthesis of the target compound.

Detailed Protocol (Hypothetical):

-

Synthesis of (4-Methylsulfonyl-2-nitrophenyl)acetonitrile (Intermediate B):

-

Rationale: This intermediate introduces the necessary nitrile group which can then be elaborated to the malondialdehyde. The synthesis starts from the commercially available 4-methylsulfonyl-2-nitrotoluene.

-

Step 1a (Halogenation): To a solution of 4-methylsulfonyl-2-nitrotoluene in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield crude 1-(bromomethyl)-4-methylsulfonyl-2-nitrobenzene.

-

Step 1b (Cyanation): Dissolve the crude bromide in dimethyl sulfoxide (DMSO). Add sodium cyanide portion-wise while maintaining the temperature below 30°C. Stir at room temperature until the reaction is complete. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the nitrile intermediate. Purify by column chromatography.

-

-

Synthesis of this compound (Final Product):

-

Rationale: The hydrolysis of a malononitrile derivative is a known method for producing malondialdehydes.[4]

-

Step 2a (Formylation to Malononitrile): A strong base like sodium hydride is used to deprotonate the active methylene of the acetonitrile. The resulting carbanion is then reacted with a formylating agent like ethyl formate to yield the corresponding malononitrile after an acidic workup.

-

Step 2b (Hydrolysis): The synthesized 2-(4-methylsulfonyl-2-nitrophenyl)malononitrile is subjected to acidic hydrolysis. This can be achieved by heating the compound in a mixture of concentrated sulfuric acid and water. The reaction progress should be carefully monitored to avoid over-hydrolysis or decomposition. The product, being a dialdehyde, is likely to be unstable under harsh conditions. After completion, the reaction is carefully neutralized and the product extracted. Purification would likely involve recrystallization or careful chromatography.

-

Chemical Reactivity and Stability

Malondialdehydes are known for their high reactivity. The presence of two electron-withdrawing groups (nitro and methylsulfonyl) on the phenyl ring will make the aldehydic protons more acidic and the carbonyl carbons highly electrophilic.

-

Reactivity with Nucleophiles: The compound is expected to readily react with a wide range of nucleophiles, such as amines, hydrazines, and active methylene compounds. These reactions are foundational for the synthesis of various heterocyclic systems like pyrimidines, pyrazoles, and benzodiazepines.

-

Enolization: Malondialdehyde exists in equilibrium with its enol form. The electron-withdrawing substituents on the phenyl ring will influence this equilibrium.

-

Stability: Aldehydes, especially reactive ones like this, can be sensitive to air and light.[5] They may undergo oxidation to carboxylic acids or polymerization upon storage. It is recommended to store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[6][7]

Potential Reaction Pathway Diagram:

Sources

- 1. 2-(2-Nitrophenyl)malondialdehyde | C9H7NO4 | CID 2737066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Nitrophenyl)malonaldehyde | C9H7NO4 | CID 12725383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10618868B2 - Method for preparing 2-aryl malonamide and applications thereof - Google Patents [patents.google.com]

- 4. Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.stanford.edu [web.stanford.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. vumc.org [vumc.org]

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde

Abstract

This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway for 2-(4-methylsulfonyl-2-nitrophenyl)malondialdehyde, a complex substituted aromatic dialdehyde with potential applications in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. It delves into the strategic considerations behind the chosen synthetic route, detailed mechanistic insights, a step-by-step experimental protocol, and the necessary data for replication and optimization. The synthesis leverages the powerful Vilsmeier-Haack reaction on a strategically designed precursor, 2-nitro-4-methylsulfonyltoluene, to construct the target malondialdehyde functionality.

Introduction and Strategic Overview

The synthesis of substituted phenylmalondialdehydes is of significant interest due to their utility as versatile building blocks in the construction of various heterocyclic compounds and as potential bioactive molecules themselves. The title compound, this compound, presents a unique synthetic challenge due to the presence of three distinct functional groups on the phenyl ring: a nitro group, a methylsulfonyl group, and the malondialdehyde moiety.

The synthetic strategy outlined herein is a two-stage process. The first stage focuses on the preparation of the key intermediate, 2-nitro-4-methylsulfonyltoluene. The second, and more critical stage, involves the introduction of the malondialdehyde group onto this precursor. For this transformation, the Vilsmeier-Haack reaction is employed, a classic and highly effective method for the formylation of activated organic compounds.[1][2][3] The electron-withdrawing nature of the ortho-nitro and para-methylsulfonyl groups in the precursor serves to activate the methyl group, making it susceptible to double formylation by the Vilsmeier reagent.

Synthesis Pathway

The proposed synthesis pathway is illustrated below. It commences with the synthesis of the precursor 2-nitro-4-methylsulfonyltoluene, followed by the Vilsmeier-Haack reaction to yield the final product.

Caption: Proposed two-stage synthesis pathway for the target molecule.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The cornerstone of this synthesis is the Vilsmeier-Haack reaction. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (in this case, N,N-dimethylformamide or DMF) with phosphorus oxychloride (POCl₃).[3]

The methyl group of 2-nitro-4-methylsulfonyltoluene, activated by the electron-withdrawing nitro and methylsulfonyl groups, is susceptible to electrophilic attack. The reaction is believed to proceed through a double formylation of the activated methyl group, followed by hydrolysis to yield the malondialdehyde. A plausible mechanism involves the initial formation of an enamine intermediate which then undergoes a second formylation.

Caption: Simplified mechanism of the Vilsmeier-Haack double formylation.

Experimental Protocol

Part 1: Synthesis of 2-Nitro-4-methylsulfonyltoluene

The synthesis of the precursor, 2-nitro-4-methylsulfonyltoluene, can be achieved through the nitration of 4-methylsulfonyltoluene.[4]

Materials and Reagents:

-

4-Methylsulfonyltoluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Slowly add 4-methylsulfonyltoluene to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-nitro-4-methylsulfonyltoluene.

Part 2: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials and Reagents:

-

2-Nitro-4-methylsulfonyltoluene

-

Phosphorus Oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Acetate

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve 2-nitro-4-methylsulfonyltoluene in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Nitro-4-methylsulfonyltoluene | C₈H₉NO₄S | 215.23 | Solid |

| This compound | C₁₀H₉NO₆S | 287.25 | Solid |

Conclusion and Future Perspectives

This guide has detailed a scientifically grounded and plausible pathway for the synthesis of this compound. The key to this synthesis is the strategic application of the Vilsmeier-Haack reaction on a readily accessible, activated toluene derivative. The provided protocol offers a solid foundation for researchers to produce this valuable compound.

Further optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of the Vilsmeier reagent, could lead to improved yields. Additionally, the exploration of alternative formylating agents could provide valuable comparative data. The availability of this compound will undoubtedly facilitate its investigation in various fields, including the development of novel pharmaceuticals and advanced materials.

References

-

Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3559-3563. [Link]

-

Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. International Journal of Electrochemical Science, 10, 2962-2972. [Link]

- Rajput, R., & Kaur, D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.

-

Vilsmeier Reaction. YouTube. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ScienceDirect. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

Sources

An In-depth Technical Guide to 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde (CAS 197251-71-1), a highly functionalized aromatic compound with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, its structural features—a reactive malondialdehyde moiety, a synthetically versatile nitro group, and a polar methylsulfonyl group—suggest its primary utility as a sophisticated building block for the synthesis of complex heterocyclic scaffolds. This guide will explore its chemical properties, propose a primary application in the synthesis of quinoline derivatives via the Friedländer annulation, and discuss the broader implications for the development of targeted covalent inhibitors and other therapeutic agents.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the rational design of small molecules with high specificity and potency is paramount. The compound this compound, hereafter referred to as MNS-Malondialdehyde , emerges as a molecule of interest due to the convergence of three key functional groups within a single, compact scaffold.

-

The Malondialdehyde Moiety: This 1,3-dicarbonyl system is a highly reactive precursor for the formation of various heterocyclic rings. Malondialdehyde and its derivatives are well-documented to react with nucleophiles, making them ideal partners in condensation reactions.[1][2] Furthermore, the aldehyde groups are known to form covalent adducts with biological nucleophiles, such as the lysine residues in proteins, suggesting a potential application in the design of covalent inhibitors.[3][4][5]

-

The 2-Nitrophenyl Group: The nitro group is one of the most versatile functional groups in organic synthesis.[6] Its strong electron-withdrawing nature activates the aromatic ring for nucleophilic substitution and, more importantly, it can be readily reduced to an amine. This in-situ unmasking of a nucleophilic amino group ortho to the malondialdehyde substituent creates the perfect topology for intramolecular cyclization reactions, a cornerstone of heterocyclic synthesis.

-

The 4-Methylsulfonyl Group: The methylsulfonyl (sulfone) group is a polar, hydrogen bond-accepting moiety that is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. Its presence on the phenyl ring can also influence the electronic properties of the molecule and provide a vector for specific interactions with biological targets.

This unique combination of functionalities positions MNS-Malondialdehyde as a high-potential starting material for the synthesis of novel chemical entities for therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of MNS-Malondialdehyde is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 197251-71-1 | [7] |

| Molecular Formula | C₁₀H₉NO₆S | [8] |

| Molecular Weight | 271.25 g/mol | [8] |

| Appearance | Likely a solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents | N/A |

Proposed Primary Application: Synthesis of Substituted Quinolines via Friedländer Annulation

The most logical and powerful application of MNS-Malondialdehyde is in the synthesis of quinoline derivatives through the Friedländer annulation. The Friedländer synthesis is a classic and reliable method for constructing the quinoline ring system, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a 1,3-dicarbonyl).[9]

In this proposed application, MNS-Malondialdehyde serves as a masked 2-aminoaryl aldehyde. The synthesis would proceed in two key steps:

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, typically using standard conditions such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/AcOH). This reduction unmasks the 2-amino functionality.

-

Intramolecular Cyclization and Dehydration: Upon formation of the 2-aminophenyl malondialdehyde intermediate, an intramolecular condensation between one of the aldehyde groups and the newly formed aniline occurs, followed by dehydration to yield the aromatic quinoline ring.

This synthetic strategy offers a direct and efficient route to 7-methylsulfonyl-quinoline-3-carbaldehyde, a highly functionalized quinoline derivative that can be further elaborated into a diverse library of compounds.

Visualizing the Synthetic Pathway

The proposed synthetic pathway is illustrated in the following diagram:

Caption: Proposed synthesis of a substituted quinoline from MNS-Malondialdehyde.

Experimental Protocol: A Hypothetical Friedländer Synthesis

The following is a detailed, hypothetical protocol for the synthesis of 7-methylsulfonyl-quinoline-3-carbaldehyde from MNS-Malondialdehyde. This protocol is based on established methods for nitro reduction and Friedländer annulation.

Step 1: Reductive Cyclization

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.69 mmol) and ethanol (30 mL).

-

Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.16 g, 18.45 mmol, 5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (100 mL). Basify the mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 7-methylsulfonyl-quinoline-3-carbaldehyde.

Rationale for Experimental Choices:

-

Tin(II) Chloride: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes. It is generally well-tolerated and provides good yields.

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the reagent, and its boiling point is suitable for this reaction.

-

Basic Work-up: The basic work-up is necessary to neutralize the acidic reaction mixture and to precipitate tin salts, which can then be removed by filtration or are insoluble in the organic extraction solvent.

Mechanism of Action: The Chemistry of Heterocycle Formation

The core of this synthetic application lies in the elegant cascade of reactions initiated by the reduction of the nitro group.

Caption: Key mechanistic steps in the Friedländer synthesis from MNS-Malondialdehyde.

The process begins with the transformation of the electron-withdrawing nitro group into a nucleophilic amino group. This amine then readily attacks one of the proximal electrophilic aldehyde carbons, forming a cyclic carbinolamine intermediate. Subsequent elimination of a water molecule (dehydration) leads to the formation of the stable, aromatic quinoline ring system.

Broader Applications in Drug Discovery

The resulting 7-methylsulfonyl-quinoline-3-carbaldehyde is not an endpoint but rather a versatile intermediate for further synthetic elaboration.

-

Derivatization of the Aldehyde: The aldehyde can be converted into a wide array of other functional groups (e.g., amines via reductive amination, alcohols via reduction, carboxylic acids via oxidation), allowing for the exploration of structure-activity relationships.

-

The Quinoline Scaffold: The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with activities ranging from anticancer to antimalarial and antibacterial.[5][9]

-

Targeted Covalent Inhibitors: The malondialdehyde functionality in the parent molecule, or the aldehyde in the quinoline product, could be exploited for the development of targeted covalent inhibitors. These drugs form a permanent bond with their target protein, which can lead to increased potency and duration of action.[4] The high reactivity of aldehydes allows them to form Schiff bases with lysine residues on protein targets.

Conclusion

This compound is a strategically designed chemical building block with significant potential for the synthesis of complex, biologically active molecules. While its direct applications are not yet widely reported, its chemical structure strongly implies its utility in constructing substituted quinolines and other heterocyclic systems. The proposed synthetic pathway via a reductive Friedländer annulation represents a robust and efficient method to access novel chemical matter. Researchers in drug discovery can leverage the unique combination of a reactive malondialdehyde, a versatile nitro group, and a property-modulating sulfone to accelerate the development of new therapeutic agents.

References

-

Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. (n.d.). SpringerLink. Retrieved January 14, 2026, from [Link]

-

Effects of Oxidation Modification by Malondialdehyde on the Structure and Functional Properties of Walnut Protein - PMC. (2022, November 29). NCBI. Retrieved January 14, 2026, from [Link]

-

Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (2024, June 24). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2023, January 3). NCBI. Retrieved January 14, 2026, from [Link]

-

Malondialdehyde, a Lipoperoxidation-Derived Aldehyde, Can Bring About Secondary Oxidative Damage To Proteins. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Effect of Malondialdehyde-Induced Oxidation Modification on Physicochemical Changes and Gel Characteristics of Duck Myofibrillar Proteins. (2022, April 29). MDPI. Retrieved January 14, 2026, from [Link]

-

Recognition of Malondialdehyde-modified Proteins by the C Terminus of Complement Factor H Is Mediated via the Polyanion Binding Site and Impaired by Mutations Found in Atypical Hemolytic Uremic Syndrome - PMC. (2014, February 14). NCBI. Retrieved January 14, 2026, from [Link]

-

Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC. (2012, June 1). NCBI. Retrieved January 14, 2026, from [Link]

-

Malondialdehyde: Facts and Artifacts - PMC. (2019, June 27). NCBI. Retrieved January 14, 2026, from [Link]

-

Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. (1997, December 1). PubMed. Retrieved January 14, 2026, from [Link]

-

Heterocyclic Derivatives of 2-Amino-4-nitrophenol. (2018, March 3). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Time courses of the reactions of malonaldehyde and 4-hydroxynonenal... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. (2014, April 3). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders - PMC. (2018, August 16). NCBI. Retrieved January 14, 2026, from [Link]

-

Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis. (1982, December 1). PubMed. Retrieved January 14, 2026, from [Link]

-

Hybrid malondialdehyde and acetaldehyde protein adducts form in the lungs of mice exposed to alcohol and cigarette smoke - PMC. (2010, October 1). NCBI. Retrieved January 14, 2026, from [Link]

-

Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf. (1999, January 1). NCBI. Retrieved January 14, 2026, from [Link]

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances | Frontiers Research Topic. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]

Sources

- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst [comptes-rendus.academie-sciences.fr]

An In-Depth Technical Guide to 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde: Current Knowledge and Future Prospects

Abstract

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is a specialized organic compound whose properties and applications are emerging within the scientific community. This technical guide serves as a consolidated resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its known physical and chemical characteristics. Due to the compound's niche status, this document focuses on foundational data, highlights areas where further research is required, and draws parallels with structurally related molecules to infer potential reactivity and utility.

Introduction

This compound, a substituted aromatic malondialdehyde, presents a unique chemical structure combining a reactive malondialdehyde moiety with a phenyl ring bearing both a strongly electron-withdrawing nitro group and a methylsulfonyl group. The malondialdehyde functional group is a well-known precursor in organic synthesis and a product of lipid peroxidation in biological systems, often used as a biomarker for oxidative stress. The specific substitutions on the phenyl ring are anticipated to significantly modulate the reactivity of the malondialdehyde core, suggesting potential applications as a bespoke building block in medicinal chemistry and materials science. This guide aims to synthesize the currently available data and provide a scientifically grounded perspective on this molecule.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in peer-reviewed literature. The information presented here is a combination of data from chemical databases and predicted properties, which should be used as a preliminary guide pending experimental verification.

Chemical Structure and Identifiers

The structural representation of this compound is crucial for understanding its chemical behavior.

Figure 1. Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 197251-71-1 | |

| Molecular Formula | C₁₀H₉NO₆S |

Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that much of this data is predicted and awaits experimental confirmation.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 271.25 g/mol | Calculated |

| Appearance | Not specified | Likely a solid at room temperature |

| Melting Point | Not available | Experimental data needed |

| Boiling Point | Not available | Experimental data needed |

| Solubility | Not available | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. |

| pKa | Not available | The malondialdehyde protons are acidic and will have a pKa value influenced by the aromatic substituents. |

Synthesis and Reactivity

Synthetic Routes

A definitive, published synthetic route for this compound is not readily found in the public domain. However, a plausible synthetic strategy can be proposed based on established organic chemistry principles. A potential pathway could involve the Vilsmeier-Haack formylation of a suitable precursor.

Figure 2. A potential high-level synthetic workflow.

Proposed Experimental Protocol:

-

Step 1: Synthesis of a suitable precursor. This would likely involve functionalization of 1-methylsulfonyl-4-nitrobenzene at the 2-position to introduce a group that can be converted to the malondialdehyde moiety.

-

Step 2: Formylation. The precursor from Step 1 would then be subjected to a double formylation reaction. The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for formylating activated aromatic rings and could potentially be adapted for this synthesis.

-

Step 3: Purification. Purification would be critical and likely involve column chromatography followed by recrystallization to obtain the final product of high purity.

Causality Behind Experimental Choices: The choice of the Vilsmeier-Haack reaction is predicated on its reliability for introducing formyl groups. The specific reaction conditions, such as temperature and reaction time, would need to be optimized to achieve a good yield and minimize side products. The purification method is standard for organic compounds of this nature.

Expected Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Malondialdehyde Moiety: This 1,3-dicarbonyl system is known to exist in equilibrium with its enol tautomer. It is highly reactive and can participate in various reactions, including:

-

Condensation Reactions: The aldehyde groups can react with primary amines to form Schiff bases and with other nucleophiles in Knoevenagel-type condensations.

-

Cyclization Reactions: It can serve as a three-carbon building block in the synthesis of various heterocyclic compounds, such as pyrazoles (with hydrazines) and pyrimidines (with ureas or amidines).

-

-

Aromatic Ring: The nitro and methylsulfonyl groups are strong deactivating groups, making the aromatic ring electron-deficient. This would make it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups.

-

Nitro Group: The nitro group can be reduced to an amino group, which would open up a wide range of further chemical transformations, such as diazotization and subsequent coupling reactions.

Potential Applications in Research and Drug Development

While specific applications for this compound are not yet documented, its structure suggests several areas of potential interest for researchers.

Medicinal Chemistry

The molecule could serve as a scaffold or an intermediate in the synthesis of novel therapeutic agents. The ability of the malondialdehyde moiety to form heterocyclic structures is particularly relevant in drug design, as many biologically active molecules contain such rings. The sulfonyl and nitro groups can be important for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Chemical Biology

As a derivative of malondialdehyde, this compound could potentially be explored as a tool for studying oxidative stress, although its specific reactivity with biomolecules would need to be characterized. It might also be used to develop novel chemical probes or labeling agents.

Conclusion and Future Directions

This compound is a compound with interesting structural features that suggest a range of potential chemical reactivity and applications. However, the current publicly available information is sparse. To unlock the full potential of this molecule, further research is critically needed in the following areas:

-

Development and publication of a robust and scalable synthetic route.

-

Full experimental characterization of its physicochemical properties , including melting point, solubility, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Systematic investigation of its chemical reactivity , exploring its utility in the synthesis of heterocyclic and other complex organic molecules.

-

Evaluation of its biological activity to determine its potential as a lead compound in drug discovery programs.

This technical guide provides a foundational overview based on the limited data available. It is intended to be a starting point for researchers and to stimulate further investigation into the properties and applications of this intriguing molecule.

References

Currently, there are no peer-reviewed scientific articles or patents available in the public domain that provide in-depth characterization or application of this compound. The information presented in this guide is compiled from chemical supplier databases.

A Technical Guide to the Spectroscopic Characterization of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde (CAS 197251-71-1).[1][2] In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous molecular structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related compounds.

Introduction: Molecular Structure and Spectroscopic Significance

This compound is a complex organic molecule featuring a highly substituted aromatic ring. The presence of diverse functional groups—a methylsulfonyl (-SO₂CH₃), a nitro (-NO₂), and a malondialdehyde moiety (-CH(CHO)₂) — results in a unique electronic environment that will be reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its synthesis and purity, as well as for elucidating its role in further chemical reactions or biological assays.

The malondialdehyde group is known to exist in equilibrium with its enol tautomer. This tautomerism will significantly influence the NMR and IR spectra, and both forms are considered in the predictive analysis that follows.

Sources

The Untapped Potential: A Technical Guide to the Reactivity of the Malondialdehyde Group in 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential reactivity of the malondialdehyde (MDA) functional group within the specialized molecule, 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde. While direct literature on this specific compound is scarce, this document synthesizes foundational principles of β-dicarbonyl chemistry with the predicted electronic influences of the substituted aryl moiety. By understanding the inherent reactivity of the MDA core and the modulatory effects of the potent electron-withdrawing nitro and methylsulfonyl groups, researchers can unlock the synthetic potential of this compound. This guide offers a predictive framework for its application in diverse chemical transformations, including enolization, Knoevenagel condensations, Michael additions, and cyclization reactions, providing hypothetical protocols and mechanistic insights to empower researchers in their experimental design.

Introduction: Unveiling a Reactive Scaffold

Malondialdehyde (MDA) and its derivatives are highly versatile synthons in organic chemistry, prized for the reactivity conferred by their 1,3-dicarbonyl arrangement.[1] The subject of this guide, this compound, presents a particularly intriguing case. The central malondialdehyde unit is flanked by a phenyl ring bearing two powerful electron-withdrawing groups: a nitro group at the ortho position and a methylsulfonyl group at the para position. This substitution pattern is anticipated to significantly influence the chemical behavior of the MDA moiety, enhancing its utility in the synthesis of complex molecules and novel chemical entities.

The high reactivity of malondialdehyde stems from its nature as a β-dicarbonyl compound.[2] This structure leads to the pronounced acidity of the α-carbon protons and a propensity to exist in an enol form.[3] In biological systems, MDA is a well-known biomarker of oxidative stress, resulting from the degradation of polyunsaturated lipids.[4] Its electrophilic nature drives reactions with nucleophilic biomolecules such as DNA and proteins, leading to the formation of adducts.[5][6] In a synthetic context, this inherent reactivity can be harnessed for a multitude of carbon-carbon bond-forming reactions.

This guide will deconstruct the reactivity of the malondialdehyde group in this compound, offering a theoretical yet practical foundation for its application in research and development.

Core Reactivity: The β-Dicarbonyl Engine

The chemical behavior of this compound is fundamentally dictated by its malondialdehyde core. The two aldehyde groups, separated by a single carbon, create a unique electronic environment that governs its reactivity.

Keto-Enol Tautomerism and Acidity

Like all β-dicarbonyl compounds, the malondialdehyde moiety exists in a tautomeric equilibrium between the diketo and enol forms.[2] The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation.

The presence of two carbonyl groups dramatically increases the acidity of the proton on the central carbon (the α-carbon).[7] The resulting conjugate base, an enolate, is highly stabilized by resonance, with the negative charge delocalized over the two oxygen atoms and the central carbon.[7]

Diagram 1: Keto-Enol Tautomerism and Enolate Formation

Caption: Equilibrium between the keto and enol forms and deprotonation to the stabilized enolate.

The electron-withdrawing nature of the 4-methylsulfonyl-2-nitrophenyl substituent is predicted to further increase the acidity of the α-proton through inductive effects, making this compound an even more readily available source of a soft carbon nucleophile.

Key Synthetic Transformations

The enhanced acidity and nucleophilicity of the enolate derived from this compound open the door to a variety of powerful synthetic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds.[8] It involves the reaction of an aldehyde or ketone with a compound containing an acidic methylene group, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[9]

Given the high acidity of its α-proton, this compound is an excellent candidate for Knoevenagel condensations. The reaction with another aldehyde or ketone would proceed via the formation of the enolate, which then acts as a nucleophile.[10]

Diagram 2: Knoevenagel Condensation Workflow

Caption: Generalized workflow for a Knoevenagel condensation reaction.

Hypothetical Protocol: Knoevenagel Condensation with Benzaldehyde

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of benzaldehyde in toluene.

-

Catalyst Addition: Add 0.1 equivalents of piperidine as a weak base catalyst.

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus to facilitate the removal of water, which drives the reaction equilibrium towards the product.[8]

-

Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, wash with dilute acid and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality: The use of a weak base like piperidine is crucial to favor the formation of the enolate from the highly acidic malondialdehyde derivative without promoting the self-condensation of the benzaldehyde.[9] The azeotropic removal of water is a standard technique to ensure high yields in condensation reactions.[8]

Michael Addition

The enolate of this compound is a soft nucleophile, making it an ideal Michael donor for conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[11] This reaction is a powerful method for forming 1,5-dicarbonyl compounds.[12]

The strong electron-withdrawing groups on the phenyl ring stabilize the enolate, which should lead to clean and efficient Michael additions under mild basic conditions.

Hypothetical Protocol: Michael Addition to Methyl Vinyl Ketone

-

Enolate Generation: Dissolve 1.0 equivalent of this compound in a suitable solvent like ethanol. Add a catalytic amount of a base such as sodium ethoxide to generate the enolate in situ.

-

Addition of Michael Acceptor: Cool the solution to 0 °C and slowly add 1.0 equivalent of methyl vinyl ketone (the Michael acceptor).

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Quenching and Work-up: Once the reaction is complete, quench with a mild acid (e.g., ammonium chloride solution). Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate it. Purify the resulting 1,5-dicarbonyl adduct by crystallization or column chromatography.

Causality: The use of a catalytic amount of a non-nucleophilic base is sufficient to generate the highly stable enolate. The reaction is typically run at or below room temperature to control the exothermicity and prevent side reactions.

Cyclization and Heterocycle Synthesis

The two aldehyde functionalities of the malondialdehyde group are perfectly positioned to undergo condensation reactions with dinucleophiles to form a wide variety of heterocyclic compounds.[2] This makes this compound a valuable precursor for the synthesis of substituted pyridines, pyrimidines, and pyrazoles, which are common motifs in pharmaceuticals.

For instance, reaction with hydrazine or its derivatives would lead to the formation of pyrazoles. Reaction with urea or thiourea could yield pyrimidine derivatives, and reaction with a β-ketoester in the presence of ammonia could lead to substituted pyridines.

Diagram 3: Heterocycle Synthesis Pathways

Caption: Potential pathways to heterocyclic systems from 2-(Ar)MDA.

Quantitative Data Summary

While no specific experimental data for this compound is publicly available, the following table provides typical pKa values for related compounds to illustrate the expected increase in acidity.

| Compound | pKa of α-proton | Reference |

| Malondialdehyde | ~4.5 | [13] |

| Diethyl Malonate | ~13 | [7] |

| Acetylacetone | ~9 | [7] |

| Predicted: 2-(Ar)MDA | < 4.5 | Inferred |

Note: The pKa of the α-proton in this compound is predicted to be lower (more acidic) than that of unsubstituted malondialdehyde due to the strong electron-withdrawing effects of the substituted phenyl ring.

Conclusion and Future Outlook

This compound represents a highly activated and versatile building block for organic synthesis. The convergence of the inherent reactivity of the malondialdehyde group with the potent electronic modulation by the nitro and methylsulfonyl substituents creates a platform for a rich variety of chemical transformations. This guide provides a predictive but robust framework for exploring its utility in Knoevenagel condensations, Michael additions, and the synthesis of complex heterocyclic systems. As researchers and drug development professionals seek novel scaffolds and synthetic routes, a thorough understanding of the principles outlined herein will be instrumental in harnessing the full potential of this and related activated malondialdehyde derivatives. Future experimental validation of these predicted reactivities will undoubtedly solidify its place as a valuable tool in the synthetic chemist's arsenal.

References

- Vertex AI Search. (n.d.). Malondialdehyde - Grokipedia.

- del Río, L. A., Corpas, F. J., & Palma, J. M. (2019). Malondialdehyde: Facts and Artifacts. Plant Physiology, 180(3), 1233–1239.

- Wikipedia. (n.d.). Malondialdehyde.

- Fiveable. (n.d.). β-dicarbonyl compounds Definition. Organic Chemistry Key Term.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Malonaldehyde (Malondialdehyde). In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR)

- Sustainability Directory. (n.d.). Malondialdehyde.

- Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438.

- Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube.

- Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.

- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.

- Sell, D. R., & Monnier, V. M. (1995). Reactions of Lipid-derived Malondialdehyde with Collagen.

- Pérez-González, A., et al. (2006). THEORETICAL STUDY OF THE MALONDIALDEHYDE-ADDUCTS FORMED BY REACTION WITH DNA-BASES. Redalyc.

- Wikipedia. (n.d.). Knoevenagel condensation.

- Shinde, S. S., & Wagh, S. J. (2018).

- JoVE. (2025, May 22).

- Wikipedia. (n.d.). Dicarbonyl.

- Esterbauer, H., & Cheeseman, K. H. (1990). Interaction of malondialdehyde with biological molecules — new trends about reactivity and significance. International Journal of Food Science & Technology, 25(3), 207-224.

- Tsikas, D. (2017).

- Janero, D. R. (1990). Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. Free Radical Biology and Medicine, 9(6), 515-540.

- Requena, J. R., et al. (1997). Quantification of malondialdehyde and 4-hydroxynonenal adducts to lysine residues in native and oxidized human low-density lipoprotein. Biochemical Journal, 322(Pt 1), 317–325.

- NRO.CHEMISTRY. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube.

- Wikipedia. (n.d.). Michael addition reaction.

- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.

- Wang, J., et al. (2013). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 3(42), 19349-19352.

- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.

- Pathophysiology And the Biochemical and Clinical Significance of Malondialdehyde. (n.d.).

- Dalle-Donne, I., et al. (2019).

- Marnett, L. J., & Tuttle, M. A. (1980). Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis. Cancer Research, 40(8 Pt 1), 276-282.

- Anjum, S., et al. (2012). Malondialdehyde, a lipid-derived aldehyde alters the reactivity of Cys34 and the esterase activity of serum albumin. Life Sciences, 91(11-12), 405-411.

- Maffei, S., et al. (2002). Exposure to malondialdehyde induces an early redox unbalance preceding membrane toxicity in human erythrocytes. Free Radical Research, 36(1), 89-97.

- Gérard-Monnier, D., et al. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Chemical Research in Toxicology, 11(10), 1176-1183.

- Zhuravel, I. O., et al. (2018). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecules, 23(11), 2963.

- Anderson, D. R., et al. (2017). Direct antioxidant properties of methotrexate: Inhibition of malondialdehyde-acetaldehyde-protein adduct formation and superoxide scavenging. Redox Biology, 13, 528-535.

- Del Rio, D., Stewart, A. J., & Pellegrini, N. (2005). A review of recent studies on malondialdehyde as toxic molecule and biological marker of oxidative stress. Nutrition, Metabolism, and Cardiovascular Diseases, 15(4), 316-328.

- Biosynth. (n.d.). 2-(4-Nitrophenyl)malondialdehyde.

- PubChem. (n.d.). 2-(2-Nitrophenyl)malondialdehyde.

- Youssef, K. M., et al. (2000). Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation. Chemical Research in Toxicology, 13(7), 601-609.

- Stone, K., Uzieblo, A., & Marnett, L. J. (1990). Studies of the reaction of malondialdehyde with cytosine nucleosides. Chemical Research in Toxicology, 3(5), 467-472.

Sources

- 1. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 4. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 5. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. redalyc.org [redalyc.org]

- 7. youtube.com [youtube.com]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profiling of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde in Common Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of early-phase drug development and chemical process optimization. This guide provides a comprehensive framework for characterizing the solubility of the novel intermediate, 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde. We merge theoretical principles with robust, field-proven experimental protocols to offer a self-validating system for generating reliable solubility data. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach solubility assessment for new chemical entities.

Introduction: The Significance of Solubility

This compound is a complex organic molecule featuring a unique combination of functional groups that present both challenges and opportunities in synthetic and medicinal chemistry. Its structure, incorporating a polar sulfonyl group, an electron-withdrawing nitro group, and a reactive malondialdehyde moiety, dictates its interaction with its chemical environment.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification (e.g., crystallization).

-

Pharmaceutical Formulation: Informing the development of both oral and parenteral dosage forms, where dissolution is a rate-limiting step for absorption.

-

Analytical Chemistry: Developing robust methods for quantification and quality control, which depend on the compound being fully dissolved.

This guide will first deconstruct the molecule's structural features to predict its solubility behavior before outlining a rigorous experimental protocol for its empirical determination.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by intermolecular forces. The long-standing principle of "like dissolves like" provides a foundational, qualitative understanding: a solute will dissolve best in a solvent that has a similar polarity.[1][2]

Structural Analysis of this compound

A molecular-level examination reveals several key features:

-

Polar Groups: The methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups are strongly polar and capable of dipole-dipole interactions.

-

Hydrogen Bonding: The malondialdehyde group can exist in its enol tautomer, creating a hydroxyl group (-OH) that can act as a hydrogen bond donor and acceptor. The carbonyls and the oxygen atoms of the nitro and sulfonyl groups can act as hydrogen bond acceptors.

-

Nonpolar Region: The phenyl ring provides a nonpolar, aromatic backbone.

This structural dichotomy suggests that the molecule will exhibit nuanced solubility. It is unlikely to be highly soluble in purely nonpolar solvents (e.g., hexane) or highly polar, protic solvents where self-association might compete (e.g., water). Its optimal solubility is likely to be found in polar aprotic solvents or polar protic solvents that can effectively solvate its diverse functional groups.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more refined prediction, the Hansen Solubility Parameter (HSP) model can be employed.[3][4][5] HSP dissects the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces (van der Waals).

-

δP: Energy from polar forces (dipole-dipole).

-

δH: Energy from hydrogen bonding.

Every solvent and solute can be assigned a point in this three-dimensional "solubility space." The principle states that solutes will dissolve in solvents with similar HSP coordinates.[3][6] While determining the precise HSP values for a novel compound requires experimentation, the concept provides a robust theoretical lens through which to interpret experimental results.[7]

Caption: Logical flow from molecular structure to solubility prediction.

Experimental Determination of Solubility

To obtain definitive data, an empirical approach is required. The isothermal equilibrium shake-flask method is a gold-standard technique, recognized for its robustness and reliability.[8][9][10] This protocol is adapted from the OECD Test Guideline 105 for determining the saturation solubility of compounds.[8][11][12]

Materials and Equipment

-

Solute: this compound (>95% purity).

-

Solvents: HPLC-grade or equivalent purity (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)).

-

Equipment: Analytical balance, calibrated positive-displacement pipettes, 4-mL glass vials with PTFE-lined caps, orbital shaker with temperature control, 0.22 µm PTFE syringe filters, and an HPLC-UV system.

Protocol: Isothermal Shake-Flask Method

Step 1: Preparation

-

Accurately weigh an excess amount of the solute (e.g., 10-20 mg) into a series of glass vials. An excess is critical to ensure a saturated solution is formed.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.

-

Securely cap each vial.

Step 2: Equilibration

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined period. A 24-hour period is typically sufficient, but a preliminary time-to-equilibrium study (sampling at 8, 16, and 24 hours) is recommended to validate this. Equilibrium is reached when the concentration of subsequent measurements plateaus.

Step 3: Sample Preparation for Analysis

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour in a temperature-controlled bath to allow undissolved solids to settle.

-

Carefully draw a sample from the supernatant of each vial using a glass syringe.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove all particulate matter.

-

Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

Protocol: Quantification by HPLC-UV

A robust reverse-phase HPLC (RP-HPLC) method is the preferred technique for quantifying small organic molecules due to its versatility and compatibility with various detectors.[13][14][15]

Step 1: Method Development

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Acetonitrile and water (both containing 0.1% formic acid to ensure peak sharpness) is a good starting point. For example, a gradient from 20% to 80% Acetonitrile over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an absorbance maximum of the compound (determined via a UV scan).

-

Injection Volume: 10 µL.

Step 2: Calibration

-

Prepare a series of at least five calibration standards of the solute in the mobile phase, covering the expected concentration range of the diluted samples.

-

Inject each standard in triplicate to establish a calibration curve (Peak Area vs. Concentration). The curve must have a coefficient of determination (R²) > 0.995.

Step 3: Sample Analysis

-

Inject the prepared, diluted samples from the solubility experiment.

-

Calculate the concentration in the diluted sample using the calibration curve.

-

Apply the dilution factor to determine the final solubility concentration in the original solvent. Express the result in both g/L and mg/mL.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison across different solvents.

Table 1: Solubility of this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (g/L) | Qualitative Descriptor |

| Hexane | Nonpolar | 0.1 | <0.1 | <0.1 | Insoluble |

| Toluene | Nonpolar (Aromatic) | 2.4 | 0.5 | 0.5 | Sparingly Soluble |

| Dichloromethane | Polar Aprotic | 3.1 | 5.2 | 5.2 | Soluble |

| Ethyl Acetate | Polar Aprotic | 4.4 | 8.9 | 8.9 | Soluble |

| Acetone | Polar Aprotic | 5.1 | 25.7 | 25.7 | Freely Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | 15.3 | 15.3 | Soluble |

| Ethanol | Polar Protic | 4.3 | 11.0 | 11.0 | Soluble |

| Methanol | Polar Protic | 5.1 | 18.4 | 18.4 | Soluble |

| DMSO | Polar Aprotic | 7.2 | >50 | >50 | Very Soluble |

Note: Italicized values are hypothetical and for illustrative purposes only. Actual experimental data should replace these values.

The results should be interpreted in the context of the theoretical principles discussed earlier. For instance, the expected low solubility in hexane and high solubility in polar aprotic solvents like acetone and DMSO would validate the initial structural analysis.

Conclusion and Implications for Drug Development

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By following the outlined protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making in chemical and pharmaceutical development. The solubility profile directly impacts the choice of solvents for scalable synthesis and purification, dictates the feasibility of different formulation strategies, and provides critical data for biopharmaceutical modeling. A thorough understanding of a compound's solubility is, therefore, an indispensable step in advancing a new chemical entity from the laboratory to clinical application.

References

- Hansen, C. M. (1967). Hansen solubility parameters. Journal of Paint Technology.

- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link].

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP. Retrieved from [Link].

- LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Phytosafe. (n.d.). OECD 105.

- Academia.edu. (n.d.).

-

OECD iLibrary. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link].

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.

- Park, K. (n.d.). Hansen Solubility Parameters 2000.

- Legislation.gov.uk. (n.d.). a.6.

-

Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link].

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- ResearchGate. (2025, August 7).

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. paint.org [paint.org]

- 7. kinampark.com [kinampark.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. legislation.gov.uk [legislation.gov.uk]

- 13. 저분자 HPLC [sigmaaldrich.com]

- 14. hovione.com [hovione.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde

Introduction

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is a complex organic molecule featuring a unique combination of functional groups that dictate its chemical behavior and stability. This guide provides a comprehensive technical overview of its anticipated thermal stability and degradation profile, drawing upon established principles from the chemistry of nitro-aromatic compounds, sulfonyl derivatives, and malondialdehydes. This document is intended for researchers, scientists, and drug development professionals who may be working with this compound or structurally related molecules. Understanding its stability is paramount for safe handling, storage, and application.

The core structure integrates three key moieties: a nitro-aromatic system , a sulfonyl group , and a malondialdehyde fragment. The nitro group, being a strong electron-withdrawing group, significantly influences the aromatic ring's reactivity and the molecule's overall energetic properties. The sulfonyl group further enhances this effect and can be susceptible to specific degradation pathways. The malondialdehyde unit is a reactive dicarbonyl compound, known for its potential to undergo various reactions and exist in equilibrium with its enol form.

Predicted Thermal Stability

The thermal stability of this compound is expected to be largely governed by the nitro-aromatic portion of the molecule. Organic nitro compounds are known for their energetic nature and can undergo exothermic decomposition at elevated temperatures.[1] The decomposition of such compounds can be violent and is often autocatalytic in nature.[2]

The presence of impurities, even at low levels, can significantly reduce the thermal stability of nitro-containing compounds.[2] This is a critical consideration in a process safety context, as reactants, solvents, or by-products could potentially lower the decomposition temperature.[1] The high heat of decomposition associated with the nitro group is a key factor that requires careful management during handling and storage.[2]

Key factors influencing thermal stability include:

-

Heating Rate: Faster heating rates can lead to a more rapid and potentially more hazardous decomposition.

-

Atmosphere: The presence of oxygen can influence the degradation pathway and the nature of the decomposition products.

-

Sample Purity: As previously mentioned, impurities can act as catalysts for decomposition.[2]

Proposed Thermal Degradation Pathways

The thermal decomposition of nitro-aromatic compounds can proceed through several pathways. For this compound, the primary initiation step is likely the homolytic cleavage of the carbon-nitro (C-NO2) bond, which is typically the weakest bond in the molecule.[3] This would generate a phenyl radical and nitrogen dioxide (NO2).[4]

An alternative pathway could involve the formation of a phenoxy radical and nitric oxide (NO).[4] The malondialdehyde and methylsulfonyl substituents on the aromatic ring will also influence the subsequent reactions of these radical species, potentially leading to a complex mixture of degradation products.

Sources

Predicted biological activity of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel compound, this compound. Based on a structural assessment of its constituent functional moieties—a reactive malondialdehyde group, a redox-active nitro-aromatic system, and a potentially anti-inflammatory methylsulfonylphenyl scaffold—we predict a multifaceted pharmacological profile. This document outlines the theoretical basis for its potential cytotoxic, antimicrobial, and anti-inflammatory properties. Furthermore, a detailed experimental and computational workflow is presented to systematically investigate and validate these predictions. This guide is intended for researchers and drug development professionals interested in the exploration of novel small molecules with therapeutic potential.

Introduction and Structural Rationale

The compound this compound is a unique small molecule integrating three distinct chemical functionalities known to impart significant biological effects. The rational prediction of its activity stems from the established roles of these individual components:

-

The Malondialdehyde (MDA) Moiety: Malondialdehyde is a well-established biomarker for oxidative stress and is a natural byproduct of lipid peroxidation.[1][2] Its high reactivity, stemming from the two aldehyde groups, allows it to readily form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and mutagenicity.[1][3][4][5]

-

The Nitro-aromatic System: Nitro-aromatic compounds are a cornerstone of various pharmaceuticals, exhibiting a broad spectrum of activities including antibacterial, antiprotozoal, and anticancer effects.[6][7] Their mechanism often involves the enzymatic reduction of the nitro group to form reactive nitrogen species, which can induce oxidative stress and damage cellular components.[6][8] However, this reactivity also underpins their potential for toxicity.[8]

-

The Methylsulfonylphenyl Group: Aryl methyl sulfones are recognized for their anti-inflammatory properties. Notably, compounds with this moiety have been developed as potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9]

The convergence of these three groups in a single molecule suggests a complex and potentially synergistic biological profile. We hypothesize that this compound may act as a multi-target agent, with its activity being a composite of pro-oxidant, electrophilic, and enzyme-inhibitory actions.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the structural analysis, we predict the following primary biological activities for this compound:

Potent Cytotoxicity and Pro-oxidant Activity

The presence of both the malondialdehyde and the nitro-aromatic groups strongly suggests a pro-oxidant and cytotoxic profile.

-

Mechanistic Hypothesis: We propose a dual mechanism of cytotoxicity. The nitro group can undergo intracellular reduction, particularly in hypoxic environments characteristic of tumors, to generate reactive nitrogen and oxygen species (RNOS). This would initiate or amplify lipid peroxidation, leading to the endogenous production of reactive aldehydes. The intrinsic malondialdehyde moiety of the parent compound would further contribute to the pool of reactive electrophiles, overwhelming cellular antioxidant defenses and leading to apoptosis or necrosis.[5] This cascade is expected to cause significant mitochondrial dysfunction.[5]

Broad-Spectrum Antimicrobial Activity

The nitro-aromatic scaffold is a well-validated pharmacophore for antimicrobial agents.

-

Mechanistic Hypothesis: In microbial cells, nitroreductases can efficiently reduce the nitro group of the compound, leading to the formation of cytotoxic radicals.[6][8] These reactive species can disrupt cellular processes, including DNA replication and protein function, resulting in bacteriostatic or bactericidal effects. The malondialdehyde component could further enhance this activity by cross-linking essential microbial proteins and nucleic acids.

Anticancer Potential

The predicted cytotoxicity, particularly if selective for cancer cells which often exhibit higher basal levels of oxidative stress and may have upregulated nitroreductase activity, points towards potential anticancer applications.

-